1-(1,2,4-Oxadiazol-5-yl)ethanone

Description

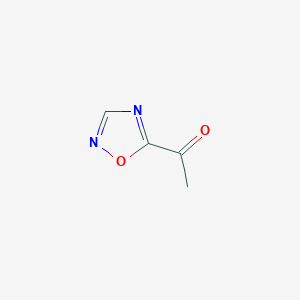

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3(7)4-5-2-6-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLBOFKWANQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302054 | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185445-01-6 | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185445-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,2,4 Oxadiazol 5 Yl Ethanone and Its Analogues

Established Reaction Pathways to the 1,2,4-Oxadiazole (B8745197) Ring System

The formation of the 1,2,4-oxadiazole core is a well-established area of heterocyclic chemistry, with two principal methods dominating the synthetic landscape: the condensation of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

Amidoxime-Carboxylic Acid Condensation and Cyclization Protocols

The most common and versatile method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. researchgate.netresearchgate.net This approach, often referred to as a [4+1] cycloaddition, involves the formation of an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.itnih.gov

The general pathway can be summarized as follows:

O-Acylation: The amidoxime reacts with a carboxylic acid derivative. This step often requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), to activate the carboxylic acid. researchgate.net Alternatively, more reactive derivatives like acyl chlorides can be used directly. researchgate.net

Cyclodehydration: The resulting O-acyl amidoxime intermediate is then heated, often in the presence of a dehydrating agent or a base, to induce intramolecular cyclization and elimination of a water molecule, forming the stable 1,2,4-oxadiazole ring. chim.it

One-pot procedures have been developed to streamline this process, avoiding the isolation of the O-acyl amidoxime intermediate. nih.gov For instance, the reaction of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature has been reported to produce 3,5-disubstituted 1,2,4-oxadiazoles in moderate to excellent yields. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield (%) |

| Amidoxime, Carboxylic Acid | EDC, HOAt, DMF; then TEA, 100°C | 3,5-Disubstituted 1,2,4-Oxadiazole | Moderate |

| Amidoxime, Carboxylic Acid Methyl Ester | NaOH, DMSO, Room Temperature | 3,5-Disubstituted 1,2,4-Oxadiazole | 11-90 |

| Amidoxime, Dicarboxylic Acid Anhydride | NaOH, DMSO | 1,2,4-Oxadiazole bearing carboxylic functionality | Moderate to Excellent |

| Amidoxime, Acyl Chloride | Pyridine | 3,5-Disubstituted 1,2,4-Oxadiazole | Varies |

1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis

An alternative classical approach to the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.net This method is advantageous for its atom economy and the ability to generate the oxadiazole ring in a single step.

The key steps in this pathway are:

Generation of Nitrile Oxide: Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation.

Cycloaddition: The generated nitrile oxide, a reactive 1,3-dipole, then reacts with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring.

A significant challenge with this method can be the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which can lead to lower yields of the desired 1,2,4-oxadiazole. mdpi.com However, the use of catalysts, such as platinum(IV) complexes, can promote the desired cycloaddition under mild conditions. mdpi.com

Strategic Introduction of the Ethanone (B97240) Moiety into 1,2,4-Oxadiazoles

To synthesize 1-(1,2,4-Oxadiazol-5-yl)ethanone and its analogues, the ethanone group (-C(O)CH₃) can be introduced either by modifying a pre-formed oxadiazole ring or by incorporating a precursor to the ethanone group during the ring synthesis itself.

Acylation of Oxadiazole Scaffolds

One direct method to introduce an acyl group, such as the ethanone moiety, is through the acylation of a suitably functionalized 1,2,4-oxadiazole. A reported method involves the reaction of 3-ethoxycarbonyl-1,2,4-oxadiazoles with Grignard reagents. This approach allows for the conversion of the ester group at the 3-position into a ketone. While this example demonstrates acylation at the 3-position, similar principles could be applied to introduce an ethanone group at the 5-position if a suitable precursor is available.

For instance, the reaction of a 5-cyano-1,2,4-oxadiazole with methylmagnesium bromide could potentially yield this compound after hydrolysis of the intermediate imine.

Fragment Coupling Approaches for Ethanone Linkage Formation

Fragment coupling strategies, particularly transition-metal-catalyzed cross-coupling reactions, offer a powerful means to construct the C-C bond between the oxadiazole ring and the ethanone moiety.

A notable example involves a two-step sequence starting with a Sonogashira coupling reaction. wikipedia.org This approach would entail:

Sonogashira Coupling: A 5-halo-1,2,4-oxadiazole is coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Hydration: The resulting 5-alkynyl-1,2,4-oxadiazole is then subjected to hydration. The hydration of the alkyne, often catalyzed by acid, follows Markovnikov's rule to produce the corresponding methyl ketone, in this case, this compound.

This strategy allows for the late-stage introduction of the ethanone group, which can be advantageous in complex molecule synthesis.

| Precursor 1 | Precursor 2 | Coupling/Reaction Type | Key Reagents | Product |

| 5-Halo-1,2,4-oxadiazole | Terminal Alkyne (e.g., TMS-acetylene) | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-1,2,4-oxadiazole |

| 5-Alkynyl-1,2,4-oxadiazole | Water | Alkyne Hydration | Acid catalyst (e.g., H₂SO₄) | This compound |

Advanced and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. In the context of 1,2,4-oxadiazole synthesis, this has led to the exploration of green chemistry principles.

Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com For example, the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.

The use of environmentally benign catalysts is another area of focus. Graphene oxide (GO) has been reported as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. wikipedia.org In this protocol, GO acts as both a solid acid catalyst and an oxidizing agent in the reaction of amidoximes with aldehydes. The reusability of the catalyst and the avoidance of heavy metal reagents contribute to the green credentials of this method.

Furthermore, the development of one-pot syntheses in greener solvents or under solvent-free conditions continues to be an active area of research, aiming to minimize the environmental impact of 1,2,4-oxadiazole production.

Microwave-Assisted Synthetic Methods for Oxadiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. acs.org The application of microwave irradiation has been particularly effective in the synthesis of 1,2,4-oxadiazole derivatives, significantly reducing reaction times from hours to minutes. organic-chemistry.org

A prominent microwave-assisted approach involves the one-pot, two-step synthesis from carboxylic acids and amidoximes. rsc.org In this method, a carboxylic acid is first activated in situ, followed by the addition of an amidoxime and subsequent microwave heating to induce cyclodehydration. For instance, the use of polymer-supported reagents in conjunction with microwave heating facilitates a rapid and efficient synthesis with simplified purification processes. acs.org A combination of a polymer-supported carbodiimide (PS-Carbodiimide) for the initial coupling, followed by a scavenger resin to remove excess acid, can streamline the workflow.

Another effective microwave-assisted protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a polymer-supported base like PS-BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, polymer-bound) in a solvent such as acetonitrile. acs.org This system has proven effective for a range of amidoximes, affording good to excellent yields of the corresponding 1,2,4-oxadiazoles upon microwave irradiation at temperatures around 160 °C for as little as 15 minutes. acs.org The reaction is often quantitative, and the solid-phase reagents can be easily filtered off, simplifying product isolation. acs.org

The following table summarizes representative examples of microwave-assisted synthesis of 1,2,4-oxadiazole derivatives.

| Carboxylic Acid | Amidoxime | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | Benzamidoxime | HBTU, PS-BEMP, MeCN, MW, 160 °C, 15 min | 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 95 | acs.org |

| Acetic acid | 4-Chlorobenzamidoxime | PS-Carbodiimide, HOBt, THF/DMF, MW, 150 °C, 15 min | 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 85 | acs.org |

| Cyclohexanecarboxylic acid | Benzamidoxime | PS-Trichlorotriazine, DIEA, THF, MW, 150 °C, 15 min | 3-Phenyl-5-cyclohexyl-1,2,4-oxadiazole | 92 | acs.org |

Catalyst-Mediated Cyclization and Functionalization Techniques

Catalytic methods provide efficient and often milder pathways for the synthesis and subsequent functionalization of the 1,2,4-oxadiazole ring. These methods can offer high selectivity and tolerance to a wide range of functional groups.

Iron(III) Nitrate-Mediated Synthesis of 3-Acyl-1,2,4-Oxadiazoles

A notable catalytic method for synthesizing acyl-substituted 1,2,4-oxadiazoles, which are structural analogues of this compound, involves the use of iron(III) nitrate. organic-chemistry.org This method facilitates a selective synthesis from alkynes and nitriles. The reaction proceeds through a three-step mechanism: 1) nitration of the alkyne to form an α-nitroketone, 2) dehydration of the α-nitroketone to generate a nitrile oxide, and 3) a 1,3-dipolar cycloaddition of the nitrile oxide with a nitrile to yield the 3-acyl-1,2,4-oxadiazole. organic-chemistry.org Iron(III) nitrate uniquely serves as both the nitrating agent and a Lewis acid to activate the nitrile component. organic-chemistry.orgresearchgate.net This dual role obviates the need for strong acids or other nucleophiles often required in similar transformations. The process shows high chemoselectivity, effectively minimizing the formation of byproducts such as pyrimidines and isoxazoles. organic-chemistry.org

PTSA-ZnCl₂ Catalyzed Synthesis

Another versatile catalytic system employs a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgacs.org This dual-catalyst system is mild and efficient, providing excellent yields under relatively low temperatures (e.g., 80 °C in DMF). organic-chemistry.org The proposed mechanism involves the activation of the amidoxime by the Lewis acid (ZnCl₂), facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org This one-pot method is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups on both the amidoxime and nitrile starting materials. acs.org

The following table presents examples of catalyst-mediated synthesis of 1,2,4-oxadiazole analogues.

| Starting Material 1 | Starting Material 2 | Catalytic System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-1-propyne | Benzonitrile | Fe(NO₃)₃·9H₂O | Nitrobenzene, 120 °C, 24 h | (5-Phenyl-1,2,4-oxadiazol-3-yl)(phenyl)methanone | 64 | organic-chemistry.org |

| Benzamidoxime | Benzonitrile | PTSA/ZnCl₂ | DMF, 80 °C, 5 h | 3,5-Diphenyl-1,2,4-oxadiazole | 94 | organic-chemistry.orgacs.org |

| 4-Chlorobenzamidoxime | Acetonitrile | PTSA/ZnCl₂ | Acetonitrile, 80 °C, 8 h | 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 85 | organic-chemistry.orgacs.org |

One-Pot Synthesis Strategies for 1,2,4-Oxadiazole Derivatives

One-pot syntheses are highly desirable as they reduce the number of synthetic steps and purification procedures, leading to increased efficiency and reduced waste. Several one-pot strategies have been developed for the synthesis of 1,2,4-oxadiazole derivatives from readily available starting materials.

Base-Mediated Synthesis from Nitriles and Aldehydes

A straightforward one-pot method involves the base-mediated reaction of nitriles, hydroxylamine hydrochloride, and aldehydes. rsc.org In this process, the aldehyde serves a dual role as both a reactant and an oxidant. The reaction sequence includes three key steps: 1) the base-promoted formation of an amidoxime from the nitrile and hydroxylamine, 2) condensation of the amidoxime with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, and 3) oxidation of this intermediate by another molecule of the aldehyde to afford the final 3,5-disubstituted 1,2,4-oxadiazole. rsc.org This approach provides a direct and simple protocol for accessing these heterocyclic systems without the need for an external oxidant. rsc.org

Vilsmeier Reagent-Promoted Synthesis

The Vilsmeier reagent ((chloromethylene)dimethylammonium chloride) has been effectively used to promote the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. researchgate.netnih.gov The Vilsmeier reagent activates the carboxylic acid, facilitating the in situ formation of the O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclization, also promoted by the reagent, to yield the 1,2,4-oxadiazole. researchgate.net The methodology can be extended to a three-component reaction starting from nitriles, hydroxylamine, and carboxylic acids. researchgate.net This approach is characterized by mild reaction conditions, good to excellent yields, and a simple workup procedure. researchgate.netnih.gov

Synthesis from Aryl Nitriles and Crotonoyl Chloride

An efficient one-pot synthesis of 3-aryl-5-(prop-1-en-1-yl)-1,2,4-oxadiazoles has been developed from aryl nitriles, hydroxylamine, and crotonoyl chloride. ias.ac.in The process begins with the in situ formation of an aryl amidoxime from the corresponding nitrile and hydroxylamine, often catalyzed by acetic acid. Subsequent addition of crotonoyl chloride leads to acylation of the amidoxime, followed by cyclization and dehydration in a solvent like DMSO to furnish the final product in high yields. ias.ac.in This method is applicable to aryl nitriles bearing both electron-donating and electron-withdrawing groups. ias.ac.in

The following table provides examples of one-pot synthetic strategies for 1,2,4-oxadiazole analogues.

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile, Hydroxylamine HCl, Benzaldehyde | t-BuOK, DMSO, 80 °C, 12 h | 3,5-Diphenyl-1,2,4-oxadiazole | 85 | rsc.org |

| Benzamidoxime, 4-Nitrobenzoic acid | Vilsmeier reagent, Et₃N, CH₂Cl₂, rt, 3 h | 3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | 93 | researchgate.netnih.gov |

| 4-Chlorobenzonitrile, Hydroxylamine HCl, Crotonoyl chloride | 1) Acetic acid (cat.), 80 °C; 2) THF, rt; 3) DMSO, 110 °C | 3-(4-Chlorophenyl)-5-(prop-1-en-1-yl)-1,2,4-oxadiazole | 89 | ias.ac.in |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,2,4 Oxadiazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(1,2,4-Oxadiazol-5-yl)ethanone, two key signals are expected. The methyl protons (CH₃) of the ethanone (B97240) group typically appear as a sharp singlet, while the proton attached to the carbon atom of the oxadiazole ring (C5-H) also gives a distinct signal. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CH₃ (ethanone) | ~2.7 | Singlet |

Note: Data is compiled from typical values for similar structures and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For this compound, distinct signals are observed for the methyl carbon, the carbonyl carbon of the ketone, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring. researchgate.net The chemical shifts of the oxadiazole ring carbons are particularly informative for confirming the heterocyclic structure. scispace.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| CH₃ (ethanone) | ~25 |

| C=O (ketone) | ~185 |

| C3 (oxadiazole) | ~168 |

Note: Data is compiled from typical values for similar structures and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. sdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show no cross-peaks, confirming the isolated nature of the methyl and oxadiazole protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak between the methyl proton signal and the methyl carbon signal, and another between the oxadiazole proton signal and the C5 carbon signal of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ketone and the oxadiazole ring. researchgate.net

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone group. The exact position of this band can provide clues about the electronic environment of the carbonyl group. Additionally, characteristic absorptions corresponding to the C=N and C-O-C stretching vibrations of the 1,2,4-oxadiazole ring will be present, confirming the heterocyclic core of the molecule. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) Stretch | 1700 - 1725 |

| C=N (Oxadiazole) Stretch | 1610 - 1650 |

Note: Data is compiled from typical values for similar structures and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. researchgate.netnih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring. researchgate.net The fragmentation of this compound would likely involve the loss of small, stable molecules, and the resulting fragment ions would be characteristic of the starting compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 126.04 |

| [M+H]⁺ | 127.05 |

Note: m/z values are predicted based on the molecular formula C₅H₄N₂O₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the oxadiazole ring and the carbonyl group will give rise to these absorptions. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity. While specific experimental data for this compound is not widely available, related structures containing the 1,2,4-oxadiazole ring exhibit characteristic UV absorption patterns that are useful for its identification. science-softcon.de

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its behavior in the solid state.

A thorough review of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and precise atomic coordinates for this specific compound, are not available at this time.

While the crystal structures of numerous derivatives of the 1,2,4-oxadiazole ring system have been successfully elucidated and are present in the scientific literature, this information cannot be directly extrapolated to definitively describe the solid-state structure of this compound. Each crystalline solid possesses a unique packing arrangement influenced by the specific substituents on the heterocyclic core.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by analysis using an X-ray diffractometer. Such a study would provide invaluable insights into its molecular geometry and the nature of any intermolecular forces, such as hydrogen bonds or π-π stacking interactions, that govern its crystal lattice. This empirical data remains a future prospect for the full structural characterization of this compound.

Computational Chemistry and Theoretical Investigations of 1 1,2,4 Oxadiazol 5 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of 1-(1,2,4-Oxadiazol-5-yl)ethanone. These methods, rooted in solving the electronic Schrödinger equation, offer a powerful lens to examine molecules at the atomic level. wikipedia.org

Density Functional Theory (DFT) Studies on Geometric and Electronic Structures

Density Functional Theory (DFT) has emerged as a principal method for investigating the geometric and electronic structures of organic molecules, including 1,2,4-oxadiazole (B8745197) derivatives. mdpi.comsemanticscholar.orgresearchgate.netespublisher.comresearchgate.net DFT studies, often employing hybrid functionals like B3LYP, allow for the accurate prediction of molecular geometries, such as bond lengths and angles. mdpi.com For this compound, DFT calculations would reveal a planar 1,2,4-oxadiazole ring. The attachment of the acetyl group at the C5 position introduces specific conformational possibilities, with the orientation of the methyl group relative to the oxadiazole ring being a key parameter.

Electronic structure investigations using DFT focus on the distribution of electrons within the molecule. The analysis of Mulliken charges or Natural Bond Orbital (NBO) charges provides a quantitative measure of the charge distribution on each atom. In this compound, the nitrogen and oxygen atoms of the oxadiazole ring, as well as the oxygen of the carbonyl group, are expected to carry partial negative charges, indicating their role as potential sites for electrophilic attack. Conversely, the carbon atoms, particularly the carbonyl carbon and the carbons of the oxadiazole ring, would exhibit partial positive charges.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) |

| C5-N4 Bond Length | 1.35 |

| N4-O3 Bond Length | 1.42 |

| O3-C2 Bond Length | 1.32 |

| C2-N1 Bond Length | 1.38 |

| N1-C5 Bond Length | 1.31 |

| C5-C(O) Bond Length | 1.48 |

| C=O Bond Length | 1.22 |

| C-N-O Bond Angle | 108 |

| N-O-C Bond Angle | 105 |

| O-C-N Bond Angle | 112 |

| C-N-C Bond Angle | 103 |

| N-C-C Bond Angle | 117 |

Note: These are representative values based on typical DFT calculations for similar heterocyclic systems and may vary slightly depending on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and stability. The primary focus of such simulations would be the rotational barrier around the single bond connecting the acetyl group to the oxadiazole ring. By simulating the molecule over a period of time at a given temperature, one can explore the potential energy surface associated with this rotation and identify the most stable conformations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For the 1,2,4-oxadiazole scaffold, QSAR studies have been instrumental in designing new derivatives with enhanced activities, for instance, as anticancer agents. iaea.orgdeepdyve.comresearchgate.net

In the context of this compound, QSAR models can be developed by synthesizing a library of related compounds with varying substituents on the acetyl group or the oxadiazole ring. By measuring a specific activity for these compounds, a mathematical model can be built that relates molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to the observed activity. mdpi.comnih.gov Such models provide valuable molecular design principles for optimizing the properties of this compound for a particular application.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgresearchgate.net The energy and spatial distribution of these orbitals in this compound are crucial for predicting its reactivity. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.com For this compound, the HOMO is expected to be localized primarily on the oxadiazole ring, particularly on the nitrogen and oxygen atoms. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com The LUMO is anticipated to be distributed over the carbonyl group and the C5 atom of the oxadiazole ring.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are illustrative and can vary based on the computational method and basis set.

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.netsci-hub.strsc.org The MEP map is plotted on the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl oxygen. These regions are indicative of lone pair electrons and are susceptible to electrophilic attack or the formation of hydrogen bonds. mdpi.com Conversely, regions of positive electrostatic potential (typically colored blue) would be observed around the hydrogen atoms of the methyl group, indicating their potential to act as hydrogen bond donors. The analysis of the MEP surface provides a visual representation of the molecule's reactivity and its ability to engage in intermolecular interactions.

Chemical Reactivity and Reaction Mechanisms of 1 1,2,4 Oxadiazol 5 Yl Ethanone

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with one oxygen and two nitrogen atoms. chemicalbook.com It is considered to have a low level of aromaticity, which, combined with the presence of a weak O-N bond, makes it susceptible to various reactions, particularly rearrangements into more stable heterocyclic systems. chim.itpsu.edu The distribution of heteroatoms creates a specific electronic landscape: the N(3) atom exhibits nucleophilic character, while the C(3) and C(5) carbon atoms are electrophilic. chim.it

The electronic nature of the 1,2,4-oxadiazole ring renders it generally unreactive towards electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation. chemicalbook.com The carbon atoms (C3 and C5) are electron-deficient, making them poor targets for electrophiles. chemicalbook.com

Conversely, the electrophilic character of the C3 and C5 positions makes them vulnerable to attack by nucleophiles. chemicalbook.comchim.it Nucleophilic substitution is a key reaction type for this ring system. External nucleophiles will preferentially attack the C(3) or C(5) positions. psu.edu For instance, bidentate nucleophiles such as hydrazine (B178648) can attack the C(5) position, initiating a cascade that leads to a new heterocyclic system. chim.it While direct nucleophilic attack on the ring's nitrogen atoms by external reagents is not typically observed, intramolecular reactions involving a nucleophilic side chain can target the N(2) atom, leading to rearrangements. psu.edu

| Reaction Type | Position | Reactivity | Example |

| Electrophilic Substitution | C3, C5 | Generally inert | Not observed for common reactions like nitration or halogenation. chemicalbook.com |

| Nucleophilic Substitution | C3, C5 | Favorable | Attack by nucleophiles like hydrazine at the C5 position. chim.it |

| Nucleophilic Attack | N3 | Favorable | The N(3) atom exhibits nucleophilic character. chim.it |

The inherent strain and low aromaticity of the 1,2,4-oxadiazole ring make it prone to ring-opening and rearrangement reactions, often yielding more stable heterocyclic structures. chim.itpsu.edu These transformations are a hallmark of 1,2,4-oxadiazole chemistry.

Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC): This mechanism is common when 1,2,4-oxadiazoles react with bidentate nucleophiles like hydrazine or hydroxylamine. chim.it The process typically involves:

Nucleophilic attack at the electrophilic C(5) position.

Opening of the oxadiazole ring to form an intermediate.

Subsequent intramolecular cyclization where the second nucleophilic site of the reagent attacks another electrophilic center, such as the original C(3) of the ring. chim.itnih.gov

This ANRORC pathway can result in five-to-five or five-to-six membered ring rearrangements, transforming the initial 1,2,4-oxadiazole into different heterocycles like triazoles. chim.itnih.gov

Boulton-Katritzky Rearrangement (BKR): The Boulton-Katritzky rearrangement is a well-studied thermal transformation of 1,2,4-oxadiazoles. chim.it This reaction is an internal nucleophilic substitution involving a nucleophilic atom within a side chain at the C(3) position and the electrophilic N(2) atom of the oxadiazole ring. chim.itpsu.edu The high electrophilicity of N(2) is due to the polarized and easily cleaved O-N bond. The attack of the side-chain nucleophile on N(2) leads to the cleavage of this weak bond and the formation of a new, more stable heterocyclic system, such as an imidazole (B134444) or triazole. chim.it

| Rearrangement Type | Key Features | Resulting Products |

| ANRORC | Initiated by external bidentate nucleophiles attacking C(5); involves ring opening and re-closure. chim.itnih.gov | New five- or six-membered heterocycles (e.g., triazoles). chim.it |

| Boulton-Katritzky (BKR) | Intramolecular nucleophilic attack from a C(3) side chain onto the N(2) ring atom, cleaving the O-N bond. chim.itpsu.edu | New heterocyclic systems (e.g., imidazoles, triazoles). chim.it |

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group (-C(O)CH₃) attached to the C5 position of the oxadiazole ring exhibits the characteristic reactivity of a methyl ketone. This includes reactions at the electrophilic carbonyl carbon and the acidic alpha-carbon.

The carbonyl group is highly polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich. ox.ac.uk This makes the carbonyl carbon a prime target for nucleophiles.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with a variety of nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would convert the ketone into a secondary alcohol, 1-(1-(1,2,4-oxadiazol-5-yl)ethyl)ol. Organometallic reagents, such as Grignard reagents, would also add to the carbonyl carbon to form tertiary alcohols after workup.

Condensation Reactions: The ethanone moiety can participate in condensation reactions. A key example is the Aldol (B89426) condensation , where the enolate of one ketone molecule attacks the electrophilic carbonyl carbon of another. vanderbilt.eduyoutube.com In the case of 1-(1,2,4-oxadiazol-5-yl)ethanone, this would lead to a β-hydroxy ketone, a dimer of the starting material. vanderbilt.edu Subsequent dehydration of this aldol addition product can occur, yielding an α,β-unsaturated ketone. vanderbilt.edu

The carbon atom adjacent to the carbonyl group is known as the alpha-carbon. The hydrogens attached to this alpha-carbon (the methyl protons in this case) are significantly more acidic than typical alkane hydrogens. vanderbilt.eduyoutube.com

Enolization and Enolate Formation: This increased acidity is due to the electron-withdrawing inductive effect of the carbonyl group and, more importantly, the resonance stabilization of the conjugate base, the enolate , which is formed upon deprotonation. vanderbilt.eduyoutube.com The negative charge on the enolate is delocalized between the alpha-carbon and the oxygen atom. youtube.com The ketone exists in equilibrium with its tautomer, the enol , which contains both an alkene and an alcohol. youtube.com This equilibrium is typically catalyzed by acid or base. libretexts.org

Reactions of the Enolate: The enolate is a powerful nucleophile and can react with various electrophiles at the alpha-carbon. youtube.com

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the alpha-carbon can be halogenated. youtube.com

Alkylation: Enolates undergo Sₙ2 reactions with alkyl halides, allowing for the formation of a new carbon-carbon bond at the alpha-position. vanderbilt.edu

Aldol Reaction: As mentioned, the enolate is the key nucleophilic species that initiates the Aldol reaction by attacking another ketone molecule. youtube.comkhanacademy.org

| Reaction Site | Reagent Type | Potential Products |

| Carbonyl Carbon | Nucleophiles (e.g., NaBH₄, Grignard reagents) | Secondary or tertiary alcohols |

| Carbonyl Carbon | Enolates (self-condensation) | β-hydroxy ketones (Aldol products) |

| Alpha-Carbon (via Enolate) | Electrophiles (e.g., Br₂, CH₃I) | α-halogenated or α-alkylated ketones |

Transformations of Functional Groups Attached to the Core Structure

Beyond the intrinsic reactivity of the ethanone moiety, functional groups attached to the 1,2,4-oxadiazole core can be chemically transformed to create new analogues. The reactions of the ethanone group discussed in section 5.2 are prime examples of such transformations.

Further illustrating this principle, research on related 5-substituted 1,2,4-oxadiazoles demonstrates the feasibility of modifying side chains. For example, 5-(2-arylethenyl)-1,2,4-oxadiazoles can undergo bromination across the carbon-carbon double bond of the side chain. Subsequent treatment with a strong base like sodium amide can then effect a di-dehydrobromination to yield 5-(2-arylethynyl)-1,2,4-oxadiazoles, introducing an acetylene (B1199291) functional group. nih.gov This newly formed acetylene bond can then undergo further reactions, such as regioselective hydroarylation in the presence of a superacid like triflic acid, to produce E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.gov These examples highlight that the 1,2,4-oxadiazole ring is stable enough to withstand various reaction conditions, allowing for complex chemical modifications on its substituents.

Derivatives and Analogues of 1 1,2,4 Oxadiazol 5 Yl Ethanone: Synthetic Exploration and Structural Diversity

Variations in the Ethanone (B97240) Side Chain and their Synthetic Accessibility

The ethanone side chain of 1-(1,2,4-oxadiazol-5-yl)ethanone is a key site for structural modification, allowing for the introduction of various functional groups and the extension of the carbon chain. These modifications are often pursued to modulate the physicochemical properties and biological activities of the parent compound.

A common synthetic strategy to introduce variations involves the reaction of a suitably substituted amidoxime (B1450833) with a derivative of a β-keto acid or ester. For instance, the condensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an ester, is a fundamental method for constructing the 1,2,4-oxadiazole (B8745197) ring. By choosing different carboxylic acid derivatives, a variety of substituents can be introduced at the position corresponding to the ethanone side chain.

For example, the use of longer chain keto-acids can lead to analogues with extended alkyl chains. The introduction of aromatic or heteroaromatic rings in place of the methyl group of the ethanone moiety can be achieved by employing the corresponding aroylacetic or heteroaroyl-acetic acid derivatives. The accessibility of these starting materials is a crucial factor in determining the feasibility of synthesizing a diverse library of analogues.

Furthermore, post-synthetic modifications of the ethanone group offer another avenue for diversification. The ketone functionality can be reduced to a secondary alcohol, which can be further derivatized. Aldol (B89426) condensation reactions with various aldehydes can extend the carbon chain and introduce additional functional groups.

Systematic Substituent Effects on the 1,2,4-Oxadiazole Ring

Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the 1,2,4-oxadiazole ring plays a critical role in determining the biological activity of its derivatives. nih.gov For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact the molecule's interaction with biological targets.

A study on 3,5-disubstituted-1,2,4-oxadiazoles revealed that the presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups on a phenyl ring attached to the oxadiazole, can enhance anti-infective potential. nih.gov In another series of compounds, the introduction of an electron-withdrawing group in the structure of a 5-aryl-1,2,4-oxadiazole aromatic ring led to an increase in antitumor activity. nih.gov Specifically, a nitro group at the meta position was found to be more favorable than a para substitution. nih.gov

The systematic variation of substituents allows for a fine-tuning of the molecule's properties. For example, in a series of 1,2,4-oxadiazole derivatives linked to benzimidazole, the replacement of electron-donating or electron-withdrawing groups with halogen atoms in the phenyl ring was found to decrease the antiproliferative activities of the tested compounds. mdpi.com

The following table summarizes the effect of different substituents on the 1,2,4-oxadiazole ring based on research findings:

| Substituent Type | Position on Phenyl Ring | Effect on Activity | Reference |

| Electron-withdrawing (e.g., NO₂, CF₃) | 5-phenyl ring | Increased anti-infective potential | nih.gov |

| Electron-withdrawing | 5-aryl ring | Increased antitumor activity | nih.gov |

| Nitro group | meta-position of 5-aryl ring | More favorable for antitumor activity than para-substitution | nih.gov |

| Halogen atoms | Phenyl ring | Decreased antiproliferative activity | mdpi.com |

These findings highlight the importance of a systematic approach to substituent placement in the design of new 1,2,4-oxadiazole-based compounds with desired biological activities.

Hybrid Molecular Scaffolds Incorporating the this compound Unit

The this compound moiety has been incorporated into larger, more complex molecular architectures to create hybrid molecules with potentially enhanced or novel biological activities. This strategy, often referred to as molecular hybridization, involves combining the oxadiazole scaffold with other pharmacologically relevant fragments.

One approach involves linking the 1,2,4-oxadiazole ring to other heterocyclic systems. For example, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were designed and synthesized as potential antiproliferative agents. frontiersin.org This was achieved by coupling 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. frontiersin.org

Another strategy involves the synthesis of hybrid compounds where the 1,2,4-oxadiazole unit is connected to other bioactive molecules through a linker. For instance, 1,2,4-oxadiazole derivatives have been linked to 5-fluorouracil, a known anticancer drug, to create novel conjugates. nih.gov The synthesis of these hybrids typically involves a multi-step sequence, starting with the functionalization of one of the parent molecules to introduce a reactive handle for coupling with the other.

The design of these hybrid scaffolds is often guided by the desire to combine the favorable properties of each constituent part. For example, the 1,2,4-oxadiazole ring can act as a rigid linker or a bioisosteric replacement for other functional groups, while the other molecular fragment can provide the primary pharmacophoric interactions with a biological target.

The synthesis of these hybrid molecules can be challenging, often requiring careful planning of the synthetic route to ensure compatibility of the different functional groups present in the building blocks.

Bioisosteric Considerations and Structural Mimicry in Chemical Design

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for amide and ester functionalities. frontiersin.orgmdpi.com This means that it can mimic the spatial arrangement and electronic properties of these groups, while often offering improved metabolic stability and pharmacokinetic properties. rsc.orgnih.gov

The concept of bioisosterism is a powerful tool in drug design, allowing chemists to modify a lead compound to overcome issues such as poor stability or undesirable side effects, while retaining or even enhancing its biological activity. The replacement of a labile ester or amide bond with a more robust 1,2,4-oxadiazole ring is a common strategy to improve the drug-like properties of a molecule. nih.gov

For example, it has been reported that the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) ring can lead to higher polarity and reduced metabolic degradation. rsc.orgnih.gov This highlights that even subtle changes in the arrangement of heteroatoms within the ring can have a significant impact on the molecule's properties.

In the context of this compound analogues, bioisosteric replacements can be considered for both the oxadiazole ring and the ethanone side chain. For instance, the ethanone group could be replaced by other functionalities that mimic its size, shape, and hydrogen bonding capabilities.

The following table provides examples of bioisosteric replacements involving the 1,2,4-oxadiazole ring:

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | References |

| Amide Bond | 1,2,4-Oxadiazole Ring | Improved metabolic stability | frontiersin.orgmdpi.com |

| Ester Bond | 1,2,4-Oxadiazole Ring | Improved metabolic stability | frontiersin.orgmdpi.com |

| 1,2,4-Oxadiazole Ring | 1,3,4-Oxadiazole Ring | Higher polarity, reduced metabolic degradation | rsc.orgnih.gov |

The successful application of bioisosterism requires a deep understanding of the structure-activity relationships of the target molecule and the physicochemical properties of the different functional groups being considered.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound is a strategy employed to improve potency and selectivity by locking the molecule into a specific, biologically active conformation. By reducing the number of freely rotatable bonds, the entropic penalty upon binding to a receptor can be minimized, potentially leading to a higher binding affinity.

One approach to introduce conformational constraints is to incorporate the ethanone side chain into a cyclic system. For example, the methyl group and the carbonyl carbon of the ethanone moiety could be part of a larger ring that is fused to the 1,2,4-oxadiazole. This would restrict the rotation around the bond connecting the side chain to the oxadiazole ring.

Another strategy involves the introduction of bulky substituents on the ethanone side chain or on the oxadiazole ring itself. These bulky groups can sterically hinder free rotation and favor a particular conformation.

The synthesis of such conformationally restricted analogues often requires more complex and stereoselective synthetic methods. Ring-closing metathesis, intramolecular cyclization reactions, and the use of chiral building blocks are some of the techniques that can be employed to construct these rigidified scaffolds.

While the synthesis of conformationally restricted analogues can be more challenging, the potential benefits in terms of improved biological activity and a better understanding of the bioactive conformation often justify the additional synthetic effort.

Future Directions and Emerging Research Avenues for 1 1,2,4 Oxadiazol 5 Yl Ethanone

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of 1,2,4-oxadiazoles has traditionally relied on methods such as the heterocyclization of amidoximes with carboxylic acid derivatives. mdpi.com However, the development of novel and more efficient catalytic systems remains a key area of research. Recent advancements have seen the emergence of one-pot synthetic procedures that can be conducted at room temperature. mdpi.com For instance, the use of a superbase medium like NaOH/DMSO has enabled the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, albeit with variable yields and reaction times. mdpi.com

Future research will likely focus on the discovery of catalysts that can improve the efficiency and selectivity of these reactions. This includes the exploration of transition metal catalysts, organocatalysts, and biocatalysts to achieve milder reaction conditions, higher yields, and better functional group tolerance. The optimization of reaction conditions for the condensation of amidoximes with various electrophiles, such as alkyl 2-halocarboxylates, is another promising avenue. mdpi.comnih.gov

Application of Machine Learning and AI in Retrosynthetic Analysis and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. synthiaonline.comnih.govarxiv.orgresearchgate.netchemrxiv.org Computer-aided synthesis planning (CASP) tools, powered by deep learning algorithms, are becoming increasingly adept at designing retrosynthetic routes for complex molecules. nih.govarxiv.org These tools can analyze vast reaction databases to propose novel and efficient synthetic pathways that may not be immediately obvious to human chemists. synthiaonline.comnih.gov

For 1-(1,2,4-Oxadiazol-5-yl)ethanone and its derivatives, AI can be employed to:

Predict optimal synthetic routes: By analyzing existing synthetic methods for oxadiazoles, AI can suggest optimized reaction conditions and starting materials.

Design novel derivatives: Machine learning models can be trained to predict the biological activity or material properties of virtual compounds, enabling the in-silico design of new this compound derivatives with desired characteristics. arxiv.org

Facilitate high-throughput screening: AI can accelerate the discovery of new catalysts and reaction conditions by rapidly screening large virtual libraries.

The development of hybrid systems that combine the computational power of AI with the expert knowledge of chemists is expected to be particularly fruitful. synthiaonline.com

Exploration of Unconventional Reaction Pathways and Transformations

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways offers exciting possibilities for the synthesis and functionalization of this compound. This includes the investigation of photochemical reactions, which can provide access to unique reactive intermediates and reaction outcomes. rsc.org For example, photochemical methods have been successfully employed for the synthesis of other nitrogen-containing heterocycles like 1,2,4-triazoles. rsc.org

Furthermore, the study of chemo- and regioselective transformations of related ketone-containing structures, such as 1,2,4-triketone analogs, can provide insights into controlling the reactivity of the ethanone (B97240) moiety in this compound. nih.govresearchgate.net Understanding how factors like substituents and reaction conditions influence the direction of nucleophilic attack can enable the selective synthesis of diverse derivatives. nih.govresearchgate.net

Integration into Advanced Materials Science and Polymer Chemistry

The unique electronic and structural properties of the 1,2,4-oxadiazole (B8745197) ring make it an attractive building block for advanced materials. mdpi.com Research is emerging on the incorporation of oxadiazole-containing monomers into polymers. researchgate.net For instance, the anionic polymerization of monomers featuring a 1,3,4-oxadiazole (B1194373) moiety has been demonstrated, leading to well-defined polymers with potential applications in areas like gas separation membranes or organic electronics. researchgate.netrdd.edu.iq

Future research could explore the polymerization of vinyl-substituted derivatives of this compound to create novel polymers. The properties of these polymers, such as thermal stability, conductivity, and optical properties, could be tailored by modifying the substituents on the oxadiazole ring and the polymer backbone. The development of oxadiazole-based materials for applications in organic light-emitting diodes (OLEDs), sensors, and as energetic materials is an active area of investigation. rdd.edu.iqrsc.org

Computational Insights into Chemical Space Exploration for Derivatives

Computational chemistry provides powerful tools for exploring the vast chemical space of possible derivatives of this compound. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to predict the properties and reactivity of novel compounds before their synthesis. nih.gov

This computational approach allows for:

Virtual screening of derivative libraries: Large libraries of virtual derivatives can be rapidly screened for desired properties, such as binding affinity to a biological target or specific material characteristics. nih.gov

Understanding structure-activity relationships: Computational studies can elucidate how modifications to the chemical structure of this compound influence its properties, guiding the design of more potent or effective molecules. rsc.org

Exploration of reaction mechanisms: Computational methods can provide detailed insights into the mechanisms of reactions involving the oxadiazole ring, aiding in the development of more efficient synthetic strategies. rsc.org

By combining computational screening with experimental validation, researchers can accelerate the discovery of new this compound derivatives with tailored functionalities for a wide range of applications. nih.govrsc.org

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(1,2,4-Oxadiazol-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : Condensation of hydroxylamine hydrochloride with precursors in aqueous ethanol under reflux (7 hours, 80°C) is a standard approach . Optimize molar ratios and catalysts (e.g., ceric ammonium nitrate in PEG medium) to enhance cyclization. Purify via recrystallization from ethanol to achieve >90% purity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

Q. What safety protocols are essential when handling this compound?

- Methodology : Use NIOSH-approved safety glasses and EN 166-compliant face shields. Nitrile gloves must be inspected for integrity before use and disposed of after exposure. Work under fume hoods for volatile steps and wash hands post-handling. Refer to SDS sections 8 and 10 for stability and incompatibility data (e.g., avoid strong oxidizers) .

Q. How can researchers verify the purity of synthesized this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR (400 MHz, DMSO-d₆) to confirm >95% purity. Compare melting points with literature values (e.g., 152–154°C ). ESI+ mass spectrometry should show [M+H]⁺ at m/z 139.04 .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

- Methodology : SHELXL refines high-resolution data by modeling bond distances (e.g., C–O: 1.36 Å) and angles against expected values. For twinned crystals, SHELXD’s dual-space methods improve phase solutions. Validate using R-factor convergence (<5%) and ORTEP diagrams (see Table 2 in for crystallographic parameters). Thermal displacement parameters (B-factors >8 Ų) may require TWIN refinement .

Q. How can contradictory biological activity data in SAR studies be addressed?

- Methodology : Cross-validate assays with positive controls under standardized conditions (pH 7.4, 37°C). Use orthogonal methods:

- NMR binding studies to confirm target interaction.

- Crystallographic fragment screening (e.g., for FAD-dependent oxidoreductases ).

Reconcile discrepancies via dose-response curves and meta-analysis of substituent effects (e.g., electron-withdrawing groups vs. bioavailability) .

Q. What crystallographic parameters confirm oxadiazole ring geometry in derivatives?

- Critical Parameters :

| Parameter | Expected Value |

|---|---|

| Planarity deviation | <0.02 Å |

| N–O–N bond angle | ~105° |

| C–N–O bond angle | ~125° |

| Torsion angle (substituents) | <10° from coplanar |

- Reference SHELXL-refined data in (Table 2) for benchmarks. Anomalies may indicate disorder requiring TWIN refinement .

Q. How can researchers design in vitro assays to evaluate pharmacological potential?

- Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ determination via spectrophotometry. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) with 48-hour incubation. Validate results with positive controls (e.g., doxorubicin) and replicate experiments (n=3) to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.